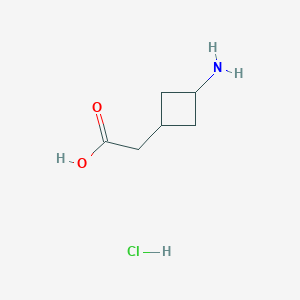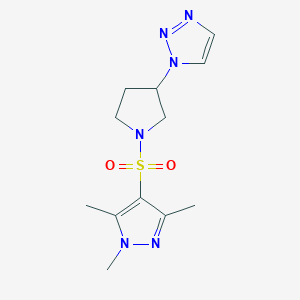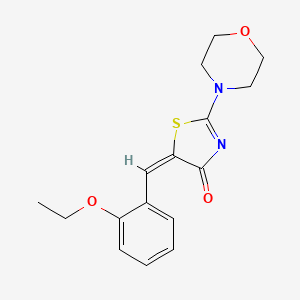![molecular formula C9H16N2O2 B2527671 2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine CAS No. 2225181-76-8](/img/structure/B2527671.png)
2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enantiocontrolled Synthesis Analysis
The enantiocontrolled synthesis of 2,6-disubstituted piperidines is a significant area of study due to the biological activity of these compounds. A novel approach to synthesizing these molecules involves the desymmetrization of meso-2,6-dimethoxy-eta-(3,4,5)-dihydropyridinylmolybdenum complexes. This method, which includes a sequence of methoxide abstraction and nucleophilic addition, has been successfully applied to the total synthesis of (-)-dihydropinidine and (-)-andrachcinidine, showcasing its potential for creating complex piperidine derivatives with high enantioselectivity .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex and varies significantly depending on the substituents attached to the piperidine ring. For instance, the crystal structure of a 1:1 complex of 1-piperidineacetic acid with 2,6-dichloro-4-nitrophenol revealed that piperidine derivatives could form stable hydrogen-bonded complexes, which can further aggregate into centrosymmetric dimers. These structures are stabilized by various hydrogen bonds and electrostatic interactions, which are crucial for the stability of the crystal lattice . Similarly, the conformation of the piperidine ring and the orientation of its substituents can be influenced by the presence of a nitroso group, as seen in the structural investigation of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone and its N-nitroso derivative .
Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions, forming stable complexes with other molecules. For example, (R/S)-piperidinium-3-carboxylic acid forms a stable hydrogen-bonded complex with 2,6-dichloro-4-nitrophenol, where proton transfer occurs between the two molecules. The resulting complexes can aggregate into larger structures, such as cyclic dimers and cyclamers, through additional hydrogen bonds. These reactions are not only important for understanding the chemical behavior of piperidine derivatives but also for their potential applications in materials science and pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the crystal structure of (2S,4R)-ethyl 4-nitromethyl-1-[(S)-1-phenylethyl]-6-sulfanylidenepiperidine-2-carboxylate shows that the piperidine ring can adopt different conformations, such as an envelope conformation, which affects the molecule's overall geometry and physical properties. Intramolecular hydrogen bonding and intermolecular interactions play a significant role in the formation of crystal structures and can affect the melting point, solubility, and other physical properties of these compounds . Additionally, the synthesis of piperazine derivatives, such as the one described in paper , can lead to molecules with weak intramolecular interactions and specific crystal packing patterns, which are essential for understanding the material's properties.
Scientific Research Applications
Synthesis and Antihypertensive Activity
Research on compounds with similar structural features, such as 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans, has shown significant antihypertensive activity. These compounds, synthesized via a process involving piperidine or pyrrolidine, exhibit potent blood pressure lowering effects, highlighting their potential in developing antihypertensive drugs (Evans et al., 1983).
Conformational Studies
The stereochemistry of certain dimethyl piperidin-4-one oximes has been studied, revealing their existence largely in boat conformations. This research into the conformational properties of piperidine derivatives provides a foundation for understanding the chemical behavior and potential reactivity of related compounds (Muthukumaran et al., 2019).
Pharmacological Effects
Studies on the synthesis and pharmacological activity of certain dihydropyridine derivatives, which share functional groups with "2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine," indicate their potential as calcium antagonists for treating hypertension and angina. This highlights the therapeutic potential of structurally related compounds (Muto et al., 1988).
Crystal Structures and Pharmacological Activity
The crystal structures of calcium channel antagonists related to dihydropyridines have been analyzed, providing insights into the relationship between molecular conformation and pharmacological activity. This research suggests that minimal ring distortion enhances the activity of such compounds, offering guidance for the design of more effective pharmaceutical agents (Fossheim et al., 1982).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as DNMTP, is an important task of modern organic chemistry . This suggests a promising future direction for research and development in this field.
properties
IUPAC Name |
2,6-dimethyl-1-[(E)-2-nitroethenyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h6-9H,3-5H2,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKXPMUQJBACBP-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C=C[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1/C=C/[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2527594.png)

![3-(4-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527598.png)
![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2527599.png)
![N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B2527602.png)

![7-benzyl-3,9-dimethyl-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2527604.png)



